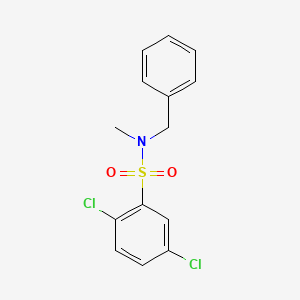

![molecular formula C20H30N6 B5515623 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related diazaspirocyclic compounds often involves multi-step reactions that yield complex structures with high specificity. For instance, one method for synthesizing diazaspirocycles involves unactivated yne-en-ynes reacting with substituted aryl halides in the presence of Pd(OAc)2-PPh3, resulting in the formation of diazaspiro[4.5]decane scaffolds with exocyclic double bonds through a domino reaction that includes regioselective C-C coupling and spiro scaffold formation steps (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspirocycles is characterized by their spirocyclic nature, which incorporates nitrogen atoms within the ring system. The crystallographic analysis of related compounds reveals detailed insights into the conformation and intramolecular interactions, such as π-π stacking, which significantly influence the molecular geometry and stability (Yadava, Singh, & Roychoudhury, 2011).

Chemical Reactions and Properties

Diazaspirocyclic compounds participate in a variety of chemical reactions, which are often influenced by their functional groups and structural configuration. Their reactivity can be tailored for specific synthetic pathways, making them valuable in the synthesis of complex organic molecules. The presence of nitrogen atoms within the spirocyclic framework allows for further functionalization through reactions such as reductive amination, amidation, or cycloadditions, expanding their utility in organic synthesis.

Physical Properties Analysis

The physical properties of diazaspirocyclic compounds, including solubility, melting point, and crystallinity, are closely related to their molecular structure. Intramolecular interactions, such as hydrogen bonding and π-π stacking, play crucial roles in determining these properties. The crystal structure analysis provides essential insights into these interactions and their effects on the physical characteristics of the compounds.

Chemical Properties Analysis

The chemical properties of diazaspirocyclic compounds, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the electronic environment created by their heteroatoms and the spatial arrangement of their molecular orbitals. Studies on related compounds highlight the significance of the diazaspiro framework in influencing these properties, facilitating their application in various chemical reactions and synthetic strategies.

Applications De Recherche Scientifique

Novel Synthesis of N-Heterocycles

A series of N-heterocycles, including diazaspiro-[4.5]decane derivatives, have been synthesized using specific ketene acetals as starting materials. These compounds show promising biological activities, highlighting the compound's utility in synthesizing biologically active molecules (El-Saghier et al., 2010).

Regioselective Synthesis

Another study focuses on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, showcasing the compound's flexibility in creating complex molecular architectures through cycloaddition reactions (Farag et al., 2008).

Peptide Synthesis Building Blocks

The synthesis of heterospirocyclic compounds, which can serve as novel dipeptide synthons for peptide synthesis, is another area of application. These compounds open new pathways in the synthesis of peptides, indicating the compound's relevance in developing peptide-based therapeutics (Suter et al., 2000).

NMR Characterization

Research on the assignment of the relative configuration of spiro[4.5]decanes by NMR highlights the importance of these compounds in structural chemistry, providing insights into the stereochemical arrangement of spirocyclic compounds (Guerrero-Alvarez et al., 2004).

Anticancer and Antidiabetic Applications

A novel series of spirothiazolidines analogs, including structures related to the queried compound, have shown significant anticancer and antidiabetic activities. This highlights the compound's potential in medicinal chemistry for developing new therapeutic agents (Flefel et al., 2019).

Corrosion Inhibition

Imidazolidine derivatives, structurally related to the queried compound, have been investigated as corrosion inhibitors for steel in acidic solutions. This application signifies the compound's potential in industrial and engineering fields to protect metals from corrosion (Wazzan et al., 2018).

Propriétés

IUPAC Name |

1-[(5-methyl-1-propylpyrazol-4-yl)methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6/c1-3-11-26-17(2)18(15-23-26)16-25-12-4-6-20(25)7-13-24(14-8-20)19-21-9-5-10-22-19/h5,9-10,15H,3-4,6-8,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFIBNINPNWOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)CN2CCCC23CCN(CC3)C4=NC=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)

![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)

![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)

![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)